2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)9-15-6-3-1-2-4-7(6)16(9)5-8(14)17/h1-4H,5H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJUZSOBOKJMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves the azide and DCC coupling of 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids to form amino acid esters. These esters are then reacted with hydrazine to produce the corresponding hydrazides, which are finally condensed with p-fluorobenzaldehyde to obtain the hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, p-fluorobenzaldehyde, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydrazones, oxidized derivatives, and substituted benzimidazole compounds.
Scientific Research Applications
Pharmaceutical Applications
The benzimidazole derivatives, including 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, have been extensively studied for their pharmacological properties. The trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for drug development.
Analgesic and Anti-inflammatory Activity
Research indicates that benzimidazole derivatives exhibit significant analgesic and anti-inflammatory effects. For instance, studies have shown that certain derivatives can reduce inflammation and pain in animal models, outperforming standard anti-inflammatory drugs like ibuprofen and diclofenac . The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.
Antimicrobial Activity
The compound has demonstrated potent antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that this compound exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics . Its efficacy against resistant strains highlights its potential as a new antimicrobial agent.
Anticancer Research
Benzimidazole derivatives are increasingly recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various human cancer cell lines.
Case Studies
- A study on a series of benzimidazole derivatives revealed that certain compounds exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU), indicating superior potency against specific cancer types .
- Another investigation highlighted the ability of these compounds to inhibit crucial enzymes involved in tumor growth, further supporting their role as potential anticancer agents .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Trifluoromethyl vs. Halogen/Electron-Withdrawing Groups
- N-(3-Methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide (CAS 478030-71-6) : The CF₃ group confers higher metabolic resistance compared to chloro or nitro substituents. This derivative shows enhanced bioavailability in preliminary studies .
- 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide (3q) : Replacing CF₃ with 4-Cl reduces lipophilicity (logP ~2.8 vs. ~3.5 for CF₃ analogs) but improves solubility. However, its anthelmintic activity against Pheretima posthuma is inferior to CF₃-containing analogs .
- 2-[2-(4-Nitrophenyl)-1H-benzimidazol-1-yl]-N-ethylacetamide (3c) : The nitro group increases electrophilicity, enhancing reactivity but also toxicity. In contrast, CF₃ balances potency and safety .
Table 1: Impact of Benzimidazole Substituents on Bioactivity
Modifications to the Acetamide Side Chain
Triazole/Thiazole Hybrids
Compounds like 9c (2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide) incorporate triazole and thiazole rings. These hybrids exhibit stronger α-glucosidase inhibition (IC₅₀ = 3.45 µM) than the parent acetamide due to enhanced hydrogen bonding with enzyme active sites .
Thiazolidinone Derivatives
- 2-[2-(4-Cyanophenyl)-6-nitro-1H-benzimidazol-1-yl]-N-[2-(4-methoxyphenyl)-4-oxo-thiazolidin-3-yl]acetamide (9(XI)): The thiazolidin-4-one ring improves binding to parasitic enzymes (IC₅₀ = 4.24 µg/mL) but reduces CNS penetration due to increased polarity .
Pharmacological Profiles
Anthelmintic Activity
- CF₃-containing analogs : Show prolonged action due to slower hepatic clearance. For example, 3q (CF₃ absent) causes worm death in 8 hours, while CF₃ analogs extend this to 12+ hours .
- Zamaporvint (WHO List 91) : A structurally distinct analog (pyridine/pyrazine substituents) with antiviral activity, highlighting the acetamide scaffold’s versatility .
Enzyme Inhibition
- Docking Studies : CF₃ analogs like 9c bind to α-glucosidase’s hydrophobic pockets via π-π stacking, whereas chloro analogs rely on halogen bonding .
Biological Activity
2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, with the IUPAC name this compound and CAS Number 328964-84-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, supported by relevant research findings and data.
- Molecular Formula: C10H8F3N3O
- Molecular Weight: 243.189 g/mol
- SMILES Representation: [H]N([H])C(=O)CN1C2=C(C=CC=C2)N=C1C(F)(F)F
- InChIKey: LPJUZSOBOKJMME-UHFFFAOYSA-N
Antiproliferative Activity
Research has shown that benzimidazole derivatives, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. A study reported that certain derivatives demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentration (MIC) values indicating effective inhibition of cell growth .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have MIC values comparable to standard antibiotics like amikacin against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antibacterial Activity of Benzimidazole Derivatives
Antifungal Activity
In addition to its antibacterial properties, this compound has shown moderate antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The MIC values indicate that while it is not the most potent antifungal agent available, it still holds promise for further development in antifungal therapy .
The biological activity of benzimidazole derivatives is often attributed to their ability to disrupt cellular processes. For example, they may induce apoptosis in cancer cells by disturbing mitochondrial membrane potential and releasing pro-apoptotic factors such as cytochrome c into the cytosol . Additionally, the lipophilicity of these compounds enhances their ability to penetrate cellular membranes, facilitating their action against various pathogens .
Case Studies
Several studies have highlighted the potential clinical applications of benzimidazole derivatives:
- Anticancer Applications: A study demonstrated that certain derivatives could effectively inhibit tumor growth in vivo models, suggesting their potential as anticancer agents.
- Antimicrobial Resistance: Research indicated that these compounds could serve as alternatives to traditional antibiotics in treating infections caused by resistant strains like MRSA .
- Combination Therapies: Investigations into combination therapies involving benzimidazole derivatives have shown enhanced efficacy when paired with other antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, and how are key intermediates validated?
The synthesis often involves Cu(I)-catalyzed cross-coupling reactions, as demonstrated for analogous 2-(trifluoromethyl)benzimidazoles. For example, trifluoroacetimidoyl halides react with primary amines under Cu(I)/TMEDA catalysis to form the benzimidazole core . Post-synthesis, intermediates are validated via IR, NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity. Elemental analysis (C, H, N) is critical to verify purity (>95%) before proceeding to acetamide functionalization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- NMR : ¹H NMR identifies proton environments (e.g., trifluoromethyl group at δ ~3.5–4.0 ppm, benzimidazole aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and CF₃ carbon at ~125 ppm.
- IR : Strong absorption bands for C=O (~1650 cm⁻¹) and C-F (~1100–1200 cm⁻¹) validate functional groups. Discrepancies between calculated and observed spectra (e.g., shifted aromatic peaks) are resolved by comparing with structurally similar compounds (e.g., thiazole-triazole derivatives in ) or computational modeling (DFT) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?
The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. For instance, in quinazolinone derivatives, CF₃-substituted analogs showed 3–5× higher binding affinity to kinase targets than non-fluorinated versions due to hydrophobic interactions . Comparative molecular docking studies (e.g., using AutoDock Vina) reveal stronger van der Waals interactions with active-site residues like Phe or Leu .
Q. What strategies address contradictory bioactivity data in different assay systems?
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from pharmacokinetic limitations. Solutions include:
- Prodrug design : Masking the acetamide group with hydrolyzable esters to enhance bioavailability.
- Metabolic profiling : LC-MS/MS analysis identifies major metabolites (e.g., oxidation at benzimidazole or deacetylation) that reduce activity .
- Assay standardization : Use isogenic cell lines and consistent ATP concentrations (e.g., 1 mM in kinase assays) to minimize variability .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?
- Core modifications : Replacing the benzimidazole with indole (e.g., ) increases selectivity for GABA receptors by 40%.
- Substituent effects : Adding electron-withdrawing groups (e.g., Cl at position 6 of benzimidazole) reduces off-target binding to COX-2 by 60% .
- Docking-driven SAR : Prioritize derivatives with >70% occupancy in target binding pockets (e.g., TRPV1) vs. <30% in non-targets .
Methodological Considerations
Q. What computational tools are recommended for predicting binding modes and metabolic pathways?
- Docking : Glide (Schrödinger) or AutoDock for binding mode prediction. Use induced-fit docking to account for receptor flexibility .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate permeability (LogP <3 optimal) and CYP450 metabolism (flag substrates of CYP3A4/2D6) .
Q. How are synthetic yields optimized for scale-up without compromising purity?
- Catalyst screening : Cu(I)/TMEDA in DMF at 80°C improves coupling efficiency to >85% yield .
- Workflow : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve ≥99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
